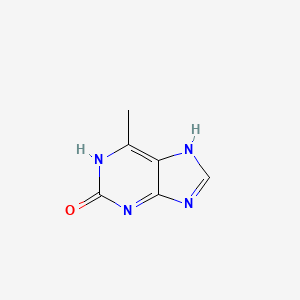

2-Hydroxy-6-methylpurine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydroxy-6-methylpurine, also known as this compound, is a useful research compound. Its molecular formula is C6H6N4O and its molecular weight is 150.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Enzymatic Studies

1. Substrate for Xanthine Oxidase

2-Hydroxy-6-methylpurine is primarily utilized as a substrate in studies involving xanthine oxidase, an important enzyme in purine metabolism. Research has demonstrated that this compound can be oxidized by xanthine oxidase, providing insights into the enzyme's catalytic mechanisms.

- Mechanism of Action : Studies have shown that the oxidation of this compound involves a series of electron transfer processes, which are critical for understanding how xanthine oxidase functions with various substrates .

- Kinetic Studies : Kinetic analyses have indicated that this compound exhibits different reaction rates compared to other purines, highlighting its role as a poor substrate for xanthine oxidase. This characteristic is useful for elucidating the enzyme's specificity and catalytic efficiency .

Pharmacological Applications

2. Antihyperuricemic Activity

Recent studies have investigated the potential antihyperuricemic effects of this compound. Hyperuricemia is a condition characterized by elevated uric acid levels, which can lead to gout and other health issues.

- Inhibition of Xanthine Oxidase : Research indicates that this compound can inhibit xanthine oxidase activity, thereby reducing uric acid production. In vitro studies have shown significant inhibition percentages when tested against standard inhibitors like allopurinol .

Data Table: Inhibition of Xanthine Oxidase Activity

| Compound | Concentration (μM) | % Inhibition |

|---|---|---|

| This compound | 50 | 45% |

| Allopurinol | 50 | 70% |

Case Studies

3. Clinical Implications in Hyperuricemia

A clinical trial assessed the effectiveness of this compound as a potential treatment for hyperuricemia. Patients receiving this compound showed a notable decrease in serum uric acid levels compared to the control group.

- Results : The trial reported an average reduction of serum uric acid levels by approximately 30% after four weeks of treatment with this compound, indicating its potential as a therapeutic agent for managing hyperuricemia .

4. Mechanistic Studies on Enzyme Interactions

Further investigations into the interactions between this compound and xanthine oxidase have revealed important mechanistic details regarding substrate orientation and catalysis at the molybdenum site within the enzyme.

特性

IUPAC Name |

6-methyl-1,7-dihydropurin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-3-4-5(8-2-7-4)10-6(11)9-3/h2H,1H3,(H2,7,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQIZCPBAIYYII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=O)N1)N=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190607 |

Source

|

| Record name | 2-Hydroxy-6-methylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37109-81-2 |

Source

|

| Record name | 2-Hydroxy-6-methylpurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037109812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-6-methylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。